3-(4-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid
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Overview
Description
3-(4-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that features a fluorinated aromatic ring and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps One common method starts with the fluorination of a suitable aromatic precursor, followed by the formation of the isoxazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions that are scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and isoxazole ring play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluoro-2-methylphenyl)-5-methylisoxazole: Lacks the carboxylic acid group but shares the core structure.
4-Fluoro-2-methylphenylacetic acid: Similar aromatic ring with a different functional group.
5-Methylisoxazole-4-carboxylic acid: Contains the isoxazole ring and carboxylic acid but lacks the fluorinated aromatic ring.
Uniqueness
3-(4-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the combination of its fluorinated aromatic ring and isoxazole moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C12H10FNO3 |
---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
3-(4-fluoro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10FNO3/c1-6-5-8(13)3-4-9(6)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16) |
InChI Key |
XIESADIIQDKCBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=NOC(=C2C(=O)O)C |
Origin of Product |
United States |
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